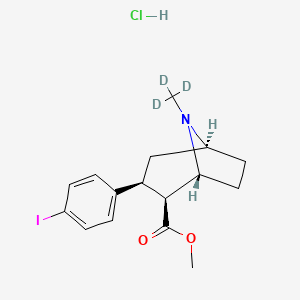
RTI-55-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTI-55-d3 (hydrochloride) is a deuterated form of RTI-55 hydrochloride, a compound belonging to the phenyltropane family. It is primarily used in scientific research as a potent inhibitor of the dopamine transporter, which plays a crucial role in the reuptake of dopamine in the brain .
Preparation Methods
The synthesis of RTI-55-d3 (hydrochloride) involves the incorporation of deuterium atoms into the RTI-55 molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a tropane derivative.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, replacing hydrogen atoms.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial production methods for RTI-55-d3 (hydrochloride) are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
RTI-55-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RTI-55-d3 (hydrochloride) into reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RTI-55-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.
Biology: The compound is employed in research on dopamine transporters and their role in neurotransmission.
Medicine: RTI-55-d3 (hydrochloride) is used in the development of diagnostic tools and treatments for neurological disorders.
Industry: It is utilized in the production of radiolabeled compounds for imaging studies
Mechanism of Action
RTI-55-d3 (hydrochloride) exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is crucial for understanding the compound’s effects on neurotransmission and its potential therapeutic applications .
Comparison with Similar Compounds
RTI-55-d3 (hydrochloride) is similar to other phenyltropane-based compounds, such as:
RTI-55: The non-deuterated form of RTI-55-d3 (hydrochloride), which also inhibits the dopamine transporter.
RTI-31: Another phenyltropane derivative with similar dopaminergic effects.
RTI-51: A compound with a similar structure but different pharmacological properties.
The uniqueness of RTI-55-d3 (hydrochloride) lies in its deuterated nature, which can provide insights into the effects of deuterium substitution on the compound’s chemical and biological properties.
Properties
Molecular Formula |
C16H21ClINO2 |
|---|---|
Molecular Weight |
424.72 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
InChI Key |
FGRGHXZCDYBEJE-WNORLSIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















